3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol

ADHD Norepinephrine Transporter Serotonin Transporter

This active CYP2D6 metabolite of atomoxetine uniquely combines equipotent NET inhibition with measurable SERT activity and κ-opioid receptor partial agonism—targets not present in the parent drug. Essential for dissecting serotonergic vs. noradrenergic effects, KOR modulator screening, and as a certified reference standard for LC-MS/MS quantitation in plasma, urine, and oral fluid. High purity (≥98%) ensures reliable analytical results and regulatory compliance for ANDA submissions.

Molecular Formula C17H21NO2
Molecular Weight 271.35 g/mol
Cat. No. B12311052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol
Molecular FormulaC17H21NO2
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)O)OC(CCNC)C2=CC=CC=C2
InChIInChI=1S/C17H21NO2/c1-13-12-15(19)8-9-16(13)20-17(10-11-18-2)14-6-4-3-5-7-14/h3-9,12,17-19H,10-11H2,1-2H3
InChIKeyPPXQPRLGNSJNJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol (4-Hydroxyatomoxetine): A Critical Active Metabolite for ADHD Pharmacotherapy Research and Analytical Reference Standards


3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol, also known as 4-Hydroxyatomoxetine (4-OH-ATX), is the primary oxidative metabolite of the norepinephrine reuptake inhibitor atomoxetine [1]. Formed primarily by the cytochrome P450 enzyme CYP2D6 [2], this compound is a chiral molecule with the specific (R)-configuration, as denoted by its IUPAC name (R)-3-Methyl-4-(3-(methylamino)-1-phenylpropoxy)phenol [3]. It circulates as a pharmacologically active entity and is rapidly glucuronidated for excretion [2].

Why 3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol Cannot Be Substituted by Other Atomoxetine Metabolites or NET Inhibitors


Simple in-class substitution fails because 4-Hydroxyatomoxetine exhibits a unique dual-transporter and opioid receptor profile that is not shared by the parent drug, atomoxetine, or the other major metabolite, N-desmethylatomoxetine [1]. While atomoxetine is a highly selective norepinephrine transporter (NET) inhibitor with minimal serotonin transporter (SERT) activity, 4-Hydroxyatomoxetine is equipotent at NET but demonstrates measurable SERT inhibition . Furthermore, it acts as a partial agonist at the κ-opioid receptor, a property absent in atomoxetine . These differences in molecular target engagement, combined with highly variable plasma exposure due to CYP2D6 pharmacogenetics [2], mean that substituting 4-Hydroxyatomoxetine with a generic NET inhibitor or even the parent drug for research applications would yield fundamentally different pharmacological outcomes and analytical measurements.

Quantitative Evidence for 3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol (4-Hydroxyatomoxetine) Differentiation: A Comparative Analysis for Scientific Selection


Equipotent NET Inhibition with Divergent SERT Activity Relative to Parent Drug Atomoxetine

4-Hydroxyatomoxetine is equipotent to atomoxetine in inhibiting the norepinephrine transporter (NET) but demonstrates a distinct pharmacological profile by also inhibiting the serotonin transporter (SERT), an activity that is negligible for the parent drug [1]. While atomoxetine is a highly selective NET inhibitor with minimal SERT affinity, the metabolite's engagement with SERT introduces a dual monoamine modulation profile that may contribute to differential therapeutic or side-effect outcomes .

ADHD Norepinephrine Transporter Serotonin Transporter Metabolite Pharmacology

Partial κ-Opioid Receptor Agonism: A Unique Property Absent in Atomoxetine and N-Desmethylatomoxetine

Unlike atomoxetine, which shows no significant affinity for opioid receptors, 4-Hydroxyatomoxetine was identified as a partial agonist at the κ-opioid receptor (KOR) . In a panel screen against μ, δ, and κ-opioid receptors, the metabolite demonstrated specific interaction and functional partial agonism at KOR, whereas atomoxetine was inactive . This unique property suggests potential off-target effects or alternative therapeutic applications not present in the parent drug.

Opioid Receptor κ-Opioid Agonist ADHD Analgesia Mood Disorders

Plasma Concentration Dependence on CYP2D6 Genotype: 100-Fold Range in Metabolite Exposure

The systemic exposure to 4-Hydroxyatomoxetine is profoundly influenced by CYP2D6 metabolizer status. In extensive metabolizers (EMs), 4-Hydroxyatomoxetine circulates at approximately 1% of the atomoxetine concentration, whereas in poor metabolizers (PMs), this ratio drops to 0.1% [1][2]. Conversely, the concentration of active moieties (atomoxetine + 4-Hydroxyatomoxetine) is 3.32-fold higher in individuals with the CYP2D6*10/*10 genotype compared to wild-type [3]. This variability is not observed with N-desmethylatomoxetine, which reaches comparable concentrations to atomoxetine in PMs [2].

Pharmacogenetics CYP2D6 ADHD Metabolite Exposure Poor Metabolizer

Rapid Glucuronidation Contrasts with Parent Drug and N-Desmethylatomoxetine Fate

4-Hydroxyatomoxetine is rapidly conjugated to form 4-Hydroxyatomoxetine-O-glucuronide, which is then excreted in urine [1]. In contrast, atomoxetine itself undergoes slower clearance via multiple pathways, and N-desmethylatomoxetine circulates longer due to different metabolic routes [2]. This rapid phase II conjugation of 4-Hydroxyatomoxetine limits its plasma half-life and active exposure, a critical distinction when considering the duration of pharmacological effect.

Drug Metabolism Glucuronidation ADHD Excretion Metabolite Clearance

Optimal Research and Industrial Applications for 3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol (4-Hydroxyatomoxetine)


Investigating Dual NET/SERT Inhibition in ADHD Pharmacology

Use 4-Hydroxyatomoxetine to dissect the contribution of serotonergic modulation to atomoxetine's therapeutic profile. Its equipotent NET inhibition and additional SERT activity [1] make it a superior tool compound for in vitro and in vivo studies aiming to separate noradrenergic from dual monoamine effects.

Exploring κ-Opioid Receptor Mediated Effects in CNS Disorders

Employ 4-Hydroxyatomoxetine as a lead-like molecule for probing κ-opioid receptor (KOR) partial agonism in models of pain, mood disorders, or addiction, where atomoxetine itself is inactive. This metabolite provides a unique chemical scaffold for developing novel KOR modulators.

CYP2D6 Pharmacogenetic and Pharmacokinetic Modeling

Utilize 4-Hydroxyatomoxetine as a key analyte in population PK/PD studies to account for the >100-fold variability in exposure between CYP2D6 poor and extensive metabolizers [2]. Its quantitation is essential for personalized dosing algorithms and for understanding atomoxetine's safety profile in diverse patient populations.

Analytical Reference Standard for Bioequivalence and Metabolite Monitoring

Procure high-purity 4-Hydroxyatomoxetine as a certified reference standard for LC-MS/MS method development and validation [3]. It is critical for accurate quantitation in plasma, urine, and oral fluid for therapeutic drug monitoring, drug-drug interaction studies, and ANDA submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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